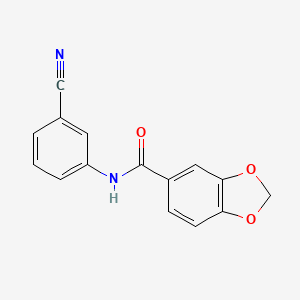![molecular formula C20H20O4 B5698899 6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5698899.png)
6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one, also known as EGCg, is a flavonoid compound found in green tea. It has been the subject of scientific research due to its potential health benefits and therapeutic properties.
Mechanism of Action
6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one exerts its effects through various mechanisms, including the inhibition of oxidative stress, inflammation, and angiogenesis. It has been found to modulate various signaling pathways involved in cancer cell growth and apoptosis. 6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one also activates AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects:
6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce oxidative stress, inflammation, and angiogenesis, which are key factors in the development of cancer and cardiovascular diseases. 6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has also been found to improve brain function and reduce the risk of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. However, its low solubility in water and instability at high temperatures can limit its use in certain experiments.
Future Directions
There are several future directions for research on 6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one. These include the investigation of its effects on gut microbiota, its potential use in the treatment of metabolic disorders, and its role in the prevention of age-related diseases. Further studies are also needed to determine the optimal dose and duration of 6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one supplementation for maximum health benefits.
Conclusion:
In conclusion, 6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is a flavonoid compound found in green tea that possesses several potential health benefits. It has been the subject of scientific research due to its anti-inflammatory, antioxidant, and anticancer properties. 6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one exerts its effects through various mechanisms and has several advantages for lab experiments. Further research is needed to determine its optimal use and potential therapeutic applications.
Synthesis Methods
6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one can be synthesized through various methods, including chemical synthesis and extraction from green tea leaves. The chemical synthesis involves the reaction of appropriate starting materials, while the extraction method involves the use of solvents to extract 6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one from green tea leaves. The extraction method is preferred as it is a natural source of 6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one and does not involve the use of harmful chemicals.
Scientific Research Applications
6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been the subject of scientific research due to its potential health benefits. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. 6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been shown to inhibit the growth of cancer cells and reduce the risk of cancer. It has also been found to reduce the risk of cardiovascular diseases and improve brain function.
properties
IUPAC Name |
6-ethyl-7-[(3-methoxyphenyl)methoxy]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-4-15-10-17-13(2)8-20(21)24-19(17)11-18(15)23-12-14-6-5-7-16(9-14)22-3/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBVFINCTXQGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC3=CC(=CC=C3)OC)OC(=O)C=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5698822.png)
![5-[(1-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5698828.png)

![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5698854.png)
![N-1,3-benzodioxol-5-yl-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5698860.png)
![4-[({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methylene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5698867.png)


![2-(2-chlorophenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5698879.png)

![ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5698907.png)
![{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5698911.png)

![N-benzyl-5,6-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5698915.png)